molecular formula C17H16ClNO B4036692 N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide

N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4036692
M. Wt: 285.8 g/mol
InChI Key: LWSDYHNAIGPHPM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide: is an organic compound that belongs to the class of cyclopropanecarboxamides This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a phenyl group and a 5-chloro-2-methylphenyl group as substituents

Scientific Research Applications

Chemistry: N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be explored for different chemical properties and reactivities .

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: Its structural features may be exploited to create drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 5-chloro-2-methylaniline with 2-phenylcyclopropanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides or thiol derivatives.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
  • N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide

Comparison: N-(5-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-11-7-8-13(18)9-16(11)19-17(20)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSDYHNAIGPHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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